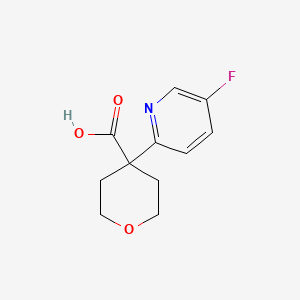

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related fluoropyridine compounds involves multistep chemical reactions, including nucleophilic substitution, esterification, and rearrangements. For instance, a novel synthetic pathway leading to 4-fluoropyridines with aryl substituents involves esterification of 2-fluoroallylic alcohols, followed by a series of rearrangements and cyclizations (Wittmann et al., 2006). Although the synthesis of "4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid" specifically is not detailed in the literature, these methods provide insight into potential synthetic routes for similar compounds.

Scientific Research Applications

Neuroimaging Research

4-(5-Fluoropyridin-2-yl)oxane-4-carboxylic acid derivatives have shown promising applications in neuroimaging. N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from 4-nitropyridin-2-yl precursors, have demonstrated high potential as positron emission tomography (PET) radioligands. Their high brain uptake, slow brain clearance, and stability against defluorination make them excellent candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of various chemically significant structures. Notably, it has been used in a novel synthetic pathway leading to 4-fluoropyridines, a crucial scaffold in many biologically active compounds. The synthesis involves a Steglich-type, Ireland-Claisen rearrangement followed by an aza-Cope rearrangement, demonstrating the compound's utility in complex synthetic routes (Wittmann et al., 2006).

Sensor Development

This compound derivatives have been incorporated into sensor designs. A notable application is in the development of a fluoroionophore for cadmium detection. The compound's ability to form a complex with cadmium ions results in chelation-enhanced fluorescence, which is utilized for sensitive and selective detection of Cd(II) in water samples (Luo et al., 2007).

Material Science

In material science, derivatives of this compound have contributed to understanding molecular interactions and crystal formation. The compound has been involved in studies investigating hydrogen bonding and weak π–π interactions in crystal networks, providing insights into the formation of three-dimensional molecular structures (Park et al., 2016).

Mechanism of Action

Target of Action

The exact target of this compound is currently unknown. Based on its structure, it may interact with proteins or enzymes that have affinity for pyridine derivatives or carboxylic acids .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action. Generally, compounds like this can bind to their target proteins and modulate their activity, leading to changes in cellular processes .

Pharmacokinetics

Typically, factors such as solubility, stability, and molecular size can influence these properties .

Result of Action

It would depend on the specific target and mode of action of the compound .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and presence of other molecules. For instance, the stability of the compound could be affected by exposure to light or heat .

properties

IUPAC Name |

4-(5-fluoropyridin-2-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFDKWBKVLRWEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=NC=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-bromophenyl)methanone](/img/structure/B2498111.png)

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B2498114.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![6-[2-(Dimethylamino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2498120.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)